molecular formula C24H23FN4O3 B2369548 Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate CAS No. 1105232-40-3

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

Cat. No. B2369548
CAS RN: 1105232-40-3
M. Wt: 434.471
InChI Key: GDFAFDVUHZMCKY-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the reward system in the brain. This compound has been extensively studied due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.

Scientific Research Applications

Synthesis and Structure-Activity Relationships The compound Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is recognized for its structural complexity and significance in organic synthesis. Studies emphasize the importance of compounds like methyl-2-formyl benzoate, due to its array of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's highlighted as a versatile substrate in the synthesis of medical products, underscoring its potential as a precursor for new bioactive molecules (Farooq & Ngaini, 2019).

Chemical Inhibitors and Receptor Binding Research points to the significance of arylcycloalkylamines, such as phenyl piperidines and their arylalkyl substituents, in creating pharmacophoric groups present in antipsychotic agents. The structural components of such compounds, including the 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contribute to the potency and selectivity of the binding affinity at D(2)-like receptors, indicating a potential area for drug design and receptor-targeted therapeutics (Sikazwe et al., 2009).

Optoelectronic Applications Beyond pharmaceuticals, the structural derivatives of methyl-2-formyl benzoate have applications in the field of optoelectronics. Research on quinazolines and pyrimidines, which share structural similarities with the compound , demonstrates their utility in creating novel optoelectronic materials. This encompasses applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the compound's potential utility beyond traditional pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

methyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-32-24(31)19-4-2-3-5-21(19)26-23(30)17-12-14-29(15-13-17)22-11-10-20(27-28-22)16-6-8-18(25)9-7-16/h2-11,17H,12-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAFDVUHZMCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

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